molecular formula C26H27N5O3S B4627930 2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide

2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide

Cat. No. B4627930
M. Wt: 489.6 g/mol
InChI Key: IWYWEJKWHAJSDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic naphthyl or phenyl-based structures, leading to complex derivatives through processes such as condensation, cyclization, and functional group modifications. For instance, the synthesis of similar fluorescent analogs and Schiff base derivatives has been reported, indicating the diverse synthetic pathways that can be explored for the compound (Kóczán et al., 2001); (Sancak et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods, including NMR, IR, and mass spectroscopy, alongside X-ray crystallography. These techniques provide insights into the compound's framework, including isomeric forms, bond lengths, angles, and overall geometry. Studies on similar compounds have highlighted the importance of structural characterization in understanding the compound's chemical behavior and potential applications (Berk et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include interactions with metals to form complexes, reactions with nucleophiles or electrophiles, and participation in cycloadditions or condensation reactions. The reactivity can be influenced by the compound's electronic structure, the presence of heteroatoms, and the steric factors of substituents. Research has shown various reactions, including those leading to the formation of metal complexes and the synthesis of bioactive derivatives (Er et al., 2007).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and can significantly affect its application potential. Analysis of related compounds has provided valuable information on how structural differences impact physical properties (Liu et al., 2018).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are integral to the compound's application in chemical synthesis, material science, and biological systems. Studies on similar compounds reveal how modifications in the molecular structure can alter chemical properties, providing insights into designing compounds with desired reactivities and stabilities (Fa et al., 2015).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds provide fundamental insights into the chemical structure and properties, which are crucial for understanding their potential applications. For instance, the synthesis of fluorescent amino acid derivatives from related compounds has been explored for their potential in monitoring cellular compartments of different pH, showcasing the utility in biological and chemical research (G. Kóczán et al., 2001).

Antimicrobial and Antifungal Agents

Derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. For example, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antimicrobial activity, highlighting the compound's relevance in developing new therapeutic agents (M. Helal et al., 2013).

Anticancer Activities

The exploration of new derivatives for anticancer activities is another vital research application. Studies have shown that certain derivatives exhibit promising anticancer properties, such as the identification of compounds with high activity against glioblastoma U-87 cell lines, underscoring the compound's potential in cancer research (I. Tumosienė et al., 2020).

Novel Synthesis Methods

The development of novel synthesis methods for related compounds contributes to the advancement of chemical synthesis techniques. For instance, the radiosynthesis of related herbicides showcases innovative approaches to producing high-specific-activity compounds for studying their metabolism and mode of action (B. Latli et al., 1995).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-ethyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-3-31-23(16-24(32)27-19-12-14-20(15-13-19)34-4-2)29-30-26(31)35-17-25(33)28-22-11-7-9-18-8-5-6-10-21(18)22/h5-15H,3-4,16-17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYWEJKWHAJSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide
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2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide
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2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide
Reactant of Route 4
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2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide
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2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide
Reactant of Route 6
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2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide

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